molecular formula C8H10ClNO3S B13245226 (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride

(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13245226
M. Wt: 235.69 g/mol
InChI Key: BRXSAYZMVYPFDD-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring substituted with methoxy (4-position) and methyl (6-position) groups, with a methanesulfonyl chloride moiety attached to the methyl group at the 2-position. This compound is pivotal in organic synthesis, particularly in forming sulfonamide bonds for pharmaceuticals, agrochemicals, and materials science. Its substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

(4-methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H10ClNO3S/c1-6-3-8(13-2)4-7(10-6)5-14(9,11)12/h3-4H,5H2,1-2H3

InChI Key

BRXSAYZMVYPFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CS(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride typically involves the reaction of (4-Methoxy-6-methylpyridin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.

    Reduction: The compound can be reduced to (4-Methoxy-6-methylpyridin-2-yl)methanesulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the methanesulfonyl group to other functional groups, such as sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products:

    Nucleophilic substitution: Products include (4-Methoxy-6-methylpyridin-2-yl)methanesulfonamide and other substituted derivatives.

    Reduction: The primary product is (4-Methoxy-6-methylpyridin-2-yl)methanesulfonamide.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Substituents on Pyridine/Pyrimidine Ring Functional Groups Key Structural Differences
(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride 4-OCH₃, 6-CH₃ on pyridine Methanesulfonyl chloride at 2-CH₂ Reference compound for comparison
(3-Methylpyridin-4-yl)methanesulfonyl chloride 3-CH₃ on pyridine Methanesulfonyl chloride at 4-CH₂ Methyl position and sulfonyl chloride attachment point differ
(6-Chloropyridin-2-yl)methanesulfonyl chloride 6-Cl on pyridine Methanesulfonyl chloride at 2-CH₂ Chlorine substituent vs. methoxy/methyl
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride 4-OCH₃, 6-F on pyridine Sulfonyl chloride at 2-position Fluorine substituent and direct sulfonyl attachment (no CH₂ spacer)
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine Pyrimidine core with 5-Cl, 6-CH₃ Methanesulfonyl at 2-position, N-phenyl Pyrimidine vs. pyridine; additional phenyl group

Key Observations :

  • Substituent Effects : The methoxy group at the 4-position in the target compound is electron-donating, reducing ring electrophilicity compared to electron-withdrawing groups (e.g., Cl or F) in analogs like . This impacts reactivity in nucleophilic substitution or coupling reactions.

Reactivity and Stability

Hydrolysis Rates

Sulfonyl chlorides hydrolyze to sulfonic acids in aqueous conditions. Substituents significantly influence reactivity:

  • Electron-Withdrawing Groups (EWGs) : Compounds like (6-Chloropyridin-2-yl)methanesulfonyl chloride hydrolyze faster due to Cl’s EWG effect, which polarizes the S–Cl bond.
  • Electron-Donating Groups (EDGs) : The 4-methoxy group in the target compound slows hydrolysis compared to halogenated analogs, enhancing stability under ambient conditions .

Biological Activity

(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride is a chemical compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride is C9H10ClN1O2SC_9H_{10}ClN_1O_2S, with a molecular weight of approximately 219.7 g/mol. Its structure features a pyridine ring substituted at the 4-position with a methoxy group and at the 6-position with a methyl group, along with a methanesulfonyl chloride moiety that enhances its reactivity.

The biological activity of (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property is crucial in drug design as it may facilitate the formation of covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that compounds similar to (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride exhibit antimicrobial properties. The presence of the pyridine ring is often associated with enhanced interaction with microbial targets, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds containing similar structural motifs have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways related to growth and survival .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study investigated the cytotoxic effects of various pyridine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that specific substitutions on the pyridine ring significantly influenced the compounds' potency against cancer cells .
  • Antimicrobial Screening : Another research effort focused on synthesizing and screening a series of methanesulfonamide derivatives, including those related to (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride. The findings suggested promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : A detailed mechanistic study revealed that certain analogs could inhibit enzymes involved in cancer progression by binding covalently to active sites, thereby blocking substrate access and inhibiting enzymatic activity .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionCovalent modification of target enzymes

Table 2: Structural Characteristics

Property Value
Molecular FormulaC9H10ClN1O2SC_9H_{10}ClN_1O_2S
Molecular Weight219.7 g/mol
IUPAC Name(4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride

Q & A

Basic: What are the standard laboratory protocols for synthesizing (4-Methoxy-6-methylpyridin-2-yl)methanesulfonyl chloride?

Answer:
The synthesis typically involves sulfonylation of the corresponding alcohol precursor (e.g., (4-Methoxy-6-methylpyridin-2-yl)methanol) using methanesulfonyl chloride (MsCl). Key steps include:

  • Reagent Ratios: Use a 1.1–1.3 molar excess of MsCl relative to the alcohol to ensure complete conversion.
  • Solvent Choice: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to minimize hydrolysis .
  • Base Selection: Triethylamine (Et₃N) or pyridine is added to neutralize HCl byproducts.
  • Temperature Control: Maintain 0–5°C during reagent addition to suppress side reactions, followed by gradual warming to room temperature .

Basic: What critical safety measures are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and safety goggles (JIS T 8147). Use a respirator (JIS T 8152) if ventilation is inadequate .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors, which are acutely toxic (H330) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .
  • Storage: Keep in amber glass containers at 2–8°C, away from oxidizers and moisture .

Basic: What are the primary applications of this compound in synthetic chemistry?

Answer:

  • Sulfonamide Formation: Reacts with amines to generate sulfonamides, widely used in drug discovery (e.g., protease inhibitors) .
  • Protecting Group: Temporarily shields hydroxyl or amine groups during multi-step syntheses, enabling selective functionalization .
  • Dehydration Agent: Facilitates conversion of carboxylic acids to acid chlorides via intermediate methanesulfonate esters .

Advanced: How can reaction yields for sulfonamide formation be optimized?

Answer:

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) for improved solubility of amine reactants.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Stoichiometry Adjustments: For sterically hindered amines, increase MsCl equivalents (1.5–2.0×) and extend reaction times (12–24 h) .
  • Byproduct Management: Use scavengers like molecular sieves to trap HCl and prevent side reactions .

Advanced: How should researchers address discrepancies in reported toxicity data?

Answer:

  • Evaluate Exposure Parameters: Compare LC₅₀ values across studies, noting differences in exposure duration, species, and administration routes (oral vs. inhalation) .
  • Statistical Reanalysis: Apply probit or log-logistic models to raw mortality data to assess goodness-of-fit (e.g., chi-square tests). Exclude outlier datasets (e.g., 6-h exposure with 0% mortality) that skew results .
  • Mechanistic Studies: Conduct in vitro assays (e.g., cytotoxicity on respiratory cell lines) to correlate in vivo findings .

Advanced: What decomposition products form under thermal stress, and how are they characterized?

Answer:

  • Thermal Degradation: At >150°C, decomposition releases SOₓ (SO₂, SO₃), CO , and halides (HCl). Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile products .
  • Mitigation: Store below 25°C in dark, inert containers to prevent photolytic or thermal breakdown .

Advanced: How do substituents on the pyridine ring influence reactivity?

Answer:

  • Electronic Effects: The electron-donating methoxy group (4-position) activates the pyridine ring toward electrophilic substitution but may sterically hinder sulfonyl chloride reactivity.
  • Steric Considerations: Methyl groups (6-position) reduce accessibility of the sulfonyl chloride moiety, necessitating higher reaction temperatures or Lewis acid catalysts (e.g., ZnCl₂) .
  • Substitution Studies: Compare reaction rates with analogs (e.g., 4-methyl vs. 4-methoxy derivatives) using kinetic NMR or HPLC monitoring .

Advanced: What strategies mitigate side reactions during sulfonylation?

Answer:

  • Moisture Control: Use rigorously dried solvents and reagents to prevent hydrolysis of the sulfonyl chloride group .
  • Temperature Gradients: Start at low temperatures (−10°C) for exothermic reactions, then gradually warm to 25°C .
  • Purification Techniques: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethyl acetate/hexane) to isolate pure sulfonamides .

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